N-(3,4-difluorophenyl)-3,5-dinitrobenzamide
Description
N-(3,4-Difluorophenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzoyl group attached to a 3,4-difluorophenylamine moiety. This compound is commercially available with high purity (97%) and is part of a broader class of benzamide derivatives studied for diverse applications, including pharmaceuticals and electrochemical sensing .
Properties
Molecular Formula |
C13H7F2N3O5 |
|---|---|
Molecular Weight |
323.21 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H7F2N3O5/c14-11-2-1-8(5-12(11)15)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) |
InChI Key |
CJEBWEYQMDIDDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3,5-dinitrobenzamide typically involves the following steps:
Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Fluorination: The nitrated benzamide is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 3 and 4 positions of the phenyl ring.
Amidation: The final step involves the reaction of the fluorinated nitrobenzene with an appropriate amine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(3,4-difluorophenyl)-3,5-diaminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or other oxidized derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3,4-difluorophenyl)-3,5-dinitrobenzamide serves as a crucial building block in drug design. Its unique electronic properties allow it to interact effectively with biological targets, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties .
Pharmaceuticals
The compound is investigated for its potential as an active pharmaceutical ingredient (API). Its ability to modulate protein functions suggests applications in treating various diseases. For example, studies have shown that compounds similar to this compound can inhibit specific enzymes involved in cancer cell proliferation .
Material Sciences
Due to its unique properties, this compound is explored for developing advanced materials with specific characteristics such as high thermal stability and resistance to degradation. This makes it suitable for applications in coatings and polymers .
Antifungal Activity
A study evaluated the antifungal activity of various derivatives derived from 3,5-dinitrobenzoic acid against Candida species. The findings revealed that several compounds exhibited potent antifungal activity, indicating the potential of this compound derivatives in treating fungal infections .
Anticancer Properties
Research has demonstrated that compounds structurally related to this compound can inhibit the activity of tyrosine-protein kinase Syk, which is involved in immune responses and cellular signaling pathways. This suggests that these compounds could be developed further as anticancer agents .
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the fluorine atoms can influence the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) N-[2-Chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
- Structural Difference : The phenyl ring bears a chlorine atom at position 2 and a trifluoromethyl group at position 5 instead of fluorine atoms.
- The chlorine atom may alter electronic effects, affecting binding to biological targets .
- Application: Noted in pesticide chemistry, highlighting the role of halogen substituents in agrochemical activity .
b) N-(3,4-Dihydroxyphenethyl)-3,5-dinitrobenzamide
- Structural Difference : Replaces the difluorophenyl group with a dihydroxyphenethyl moiety.
- Impact: The hydroxyl groups improve solubility and enable hydrogen bonding, making this compound effective as a mediator in carbon nanotube-based electrochemical sensors. It facilitates simultaneous detection of analytes like N-acetylcysteine and acetaminophen .
- Performance: Demonstrates a detection limit of 0.08 µM for N-acetylcysteine, underscoring its sensitivity compared to non-hydroxylated analogs .
c) N-(2,4-Difluorophenyl)-3,5-dinitrobenzamide
- Structural Difference : Fluorine atoms at positions 2 and 4 instead of 3 and 3.
- Impact : Altered fluorine positioning may reduce steric hindrance, improving interaction with enzymes or receptors. This derivative is commercially available but lacks detailed activity reports in the provided evidence .
Core Modifications: Thiadiazole and Sulfamoyl Additions
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
- Structural Difference : Incorporates a sulfamoylphenyl-thiadiazole group linked to the benzamide core.
- Impact: The thiadiazole ring introduces heterocyclic diversity, often associated with antimicrobial or antifungal activity.
Functional Group Comparisons
a) N-(4-Dimethylamino-3,5-dinitrophenyl)acetonitrile
- Structural Difference: Features a dimethylamino group and acetonitrile substituent instead of fluorine.
- Impact: The dimethylamino group is electron-donating, countering the nitro groups' electron-withdrawing effects. Such derivatives are studied as enzyme inhibitors (e.g., DNA methyltransferases) due to their ability to modulate electronic environments in active sites .
b) N-[4-(1-Aminoethyl)phenyl]-3,5-difluorobenzamide
- Structural Difference: Replaces nitro groups with fluorine and adds an aminoethyl chain.
- Impact: The aminoethyl group introduces basicity, improving water solubility. This compound may serve as a precursor for prodrugs or targeted delivery systems .
Table 1: Key Properties of Selected Benzamide Derivatives
Biological Activity
N-(3,4-difluorophenyl)-3,5-dinitrobenzamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C13H8F2N4O4
- Molecular Weight : Approximately 314.22 g/mol
The compound features two nitro groups and a difluorophenyl moiety, which contribute to its electronic properties and reactivity. The presence of both electron-withdrawing groups (nitro) and fluorine atoms enhances its potential biological activity compared to similar compounds.
Target Interactions
Research indicates that this compound interacts with specific proteins such as tyrosine-protein kinase Syk. This interaction suggests a potential role in modulating immune responses and influencing cellular signaling pathways .
Biochemical Pathways
The compound's ability to influence biochemical pathways may lead to alterations in processes such as:
- Cell Proliferation : Modulating the growth of various cell types.
- Cytokine Production : Affecting immune response through cytokine regulation.
- Apoptosis : Inducing programmed cell death in cancerous cells.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various pathogens, indicating its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies suggest that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimycobacterial Activity : Research has demonstrated that derivatives of 3,5-dinitrobenzamides exhibit potent activity against Mycobacterium tuberculosis. The MIC values for some derivatives were reported as low as 0.056–0.078 μg/mL against drug-sensitive and multidrug-resistant strains .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications in the substituents significantly affect their biological activity. The unique combination of difluoro and dinitro substitutions enhances the compound's potency compared to analogs .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3,5-Dimethylphenyl)-3,5-dinitrobenzamide | Methyl substitutions instead of fluorines | Moderate antimicrobial and anticancer |
| N-(2,3-Dimethylphenyl)-3,5-dinitrobenzamide | Different methyl substitution pattern | Lower potency compared to difluoro variant |
| N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide | Hydroxy group replacing fluorines | Limited biological activity |
This table illustrates how variations in substituents can lead to differences in biological activity among structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
